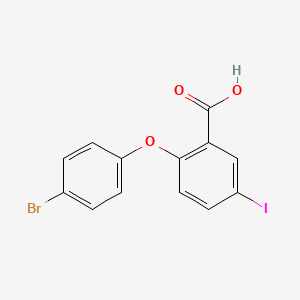
2-(4-Bromophenoxy)-5-iodobenzoic acid
Cat. No. B8546909
M. Wt: 419.01 g/mol
InChI Key: CEPIEYILIPYSAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08497264B2
Procedure details


A RBF equipped with a reflux condenser was charged with 4-bromophenol (15.5 g, 89.4 mmol), 2,5-diiodobenzoic acid (25.700 g, 68.7 mmol), EtOAc (0.337 ml, 3.44 mmol), and toluene (100 mL). Cs2CO3 (44.8 g, 137 mmol) was carefully added portion-wise. After stirring at RT for 1 min, the mixture was heated to 50° C. for 40 min and then heated to 100° C. for 20 hrs. The reaction mixture was allowed to cool to RT. The mixture was filtered through Celite and the solids were washed with EtOAc. The filtrate was diluted with water (200 mL), acidified with 2N HCl (300 mL), and extracted with EtOAc (4×500 mL). The organic extract was washed with brine and dried over sodium sulfate. The organic fraction was concentrated under reduced pressure to afford crude 2-(4-bromophenoxy)-5-iodobenzoic acid (31.1 g) as a tan oil that solidified upon standing.




Name
Cs2CO3
Quantity
44.8 g
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.I[C:10]1[CH:18]=[CH:17][C:16]([I:19])=[CH:15][C:11]=1[C:12]([OH:14])=[O:13].C([O-])([O-])=O.[Cs+].[Cs+]>CCOC(C)=O.C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:10]2[CH:18]=[CH:17][C:16]([I:19])=[CH:15][C:11]=2[C:12]([OH:14])=[O:13])=[CH:4][CH:3]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
25.7 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=C(C(=O)O)C=C(C=C1)I
|
|
Name
|
|
|
Quantity
|
0.337 mL
|
|
Type
|
catalyst
|
|
Smiles
|
CCOC(=O)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
Cs2CO3
|
|
Quantity
|
44.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at RT for 1 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A RBF equipped with a reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated to 50° C. for 40 min
|
|
Duration
|
40 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 100° C. for 20 hrs
|
|
Duration
|
20 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to RT
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through Celite
|
WASH
|
Type
|
WASH
|
|
Details
|
the solids were washed with EtOAc
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filtrate was diluted with water (200 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (4×500 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic extract
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic fraction was concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(OC2=C(C(=O)O)C=C(C=C2)I)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 31.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 108% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
